The synthesis of 1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone typically involves several steps:
For instance, a study demonstrated successful synthesis through the reaction of substituted hydrazines with trifluoroacetophenones, yielding high purity products with good yields (73%-89%) under optimized conditions .
The molecular structure of 1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone features:
1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone participates in various chemical reactions:
Research has highlighted its reactivity in forming derivatives through reactions like Michael addition and hydrazone formation .
The mechanism of action for compounds like 1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone often involves:
Studies utilizing computational methods have provided insights into its binding affinities and interaction dynamics with target proteins .
The applications of 1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone are diverse:
1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone (CAS: 198348-94-6) is systematically named according to IUPAC conventions, with the parent structure being the 1H-pyrazole ring. The name explicitly defines the substituents: a phenyl group at position 3, a trifluoromethyl (–CF₃) group at position 5, and an acetyl group (–COCH₃) attached to the pyrazole nitrogen at position 1 (N1). Its molecular formula is C₁₂H₉F₃N₂O, with a molecular weight of 254.21 g/mol. The SMILES notation is FC(C1=CC(C2=CC=CC=C2)=NN1C(C)=O)(F)F
, and it is classified as a 1,3,5-trisubstituted pyrazole due to the three distinct functional groups attached to the heterocyclic core [1] [3].
Structural descriptors include:
Table 1: Structural Data for 1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone
Property | Value/Descriptor |
---|---|
CAS Registry Number | 198348-94-6 |
Molecular Formula | C₁₂H₉F₃N₂O |
Molecular Weight | 254.21 g/mol |
MDL Number | MFCD01320723 |
IUPAC Name | 1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone |
Key Substituents | 3-Phenyl, 5-CF₃, N1-COCH₃ |
Structural Class | 1,3,5-Trisubstituted pyrazole |
The discovery of pyrazole-based pharmaceuticals began in the late 19th century with Ludwig Knorr’s synthesis of antipyrine (phenazone), an early analgesic. Trifluoromethyl (CF₃)-substituted pyrazoles emerged as strategic motifs in the 1990s, driven by the need to optimize drug pharmacokinetics. The CF₃ group’s high electronegativity and lipophilicity improve membrane permeability and bioavailability, while its steric profile minimally disrupts molecular geometry. Key milestones include:
Table 2: Evolution of Synthetic Methods for CF₃-Pyrazoles
Era | Methodology | Regioselectivity Challenge | Yield Range |
---|---|---|---|
Pre-2000 | Hydrazine + β-diketones | Low (3-CF₃/5-CF₃ isomer mixtures) | 40–65% |
2000–2010 | Metal-catalyzed cyclization | Moderate (position 3 favored) | 70–85% |
2010–Present | Enaminones + hydrazines (MW-assisted) | High (dictated by enaminone substituents) | 85–95% |
The pyrazole core is a privileged scaffold in drug discovery due to its versatile hydrogen-bonding capacity (N1 and N2 atoms) and metabolic stability. Its incorporation into pharmaceuticals accelerates, with over 15 FDA-approved pyrazole drugs marketed since 2016, including kinase inhibitors (e.g., ibrutinib) and antivirals (e.g., lenacapavir) [7]. The title compound exemplifies structural features driving this utility:
Table 3: Key Pyrazole-Based Drugs and Their Targets
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9